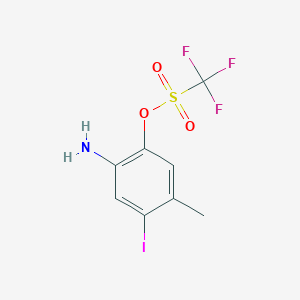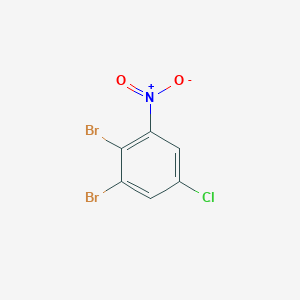![molecular formula C19H18BrFN2O4S B12866023 1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the benzenesulfonyl, bromo, and fluoro groups. Common synthetic routes include:
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of Benzenesulfonyl Group: This step typically involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Bromination and Fluorination:
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfonamides, sulfoxides, and substituted pyrrolo[2,3-b]pyridines.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromo and fluoro groups can enhance the compound’s binding affinity and selectivity towards its targets. The oxan-2-yloxy group may contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-3-chloro-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chloro group instead of bromo.
1-(Benzenesulfonyl)-3-bromo-5-methyl-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of fluoro.
1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(methoxy)methyl]-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methoxy group instead of oxan-2-yloxy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18BrFN2O4S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-bromo-5-fluoro-2-(oxan-2-yloxymethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H18BrFN2O4S/c20-18-15-10-13(21)11-22-19(15)23(28(24,25)14-6-2-1-3-7-14)16(18)12-27-17-8-4-5-9-26-17/h1-3,6-7,10-11,17H,4-5,8-9,12H2 |
Clave InChI |
QMISDULXUFIJGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=C(C3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC(=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


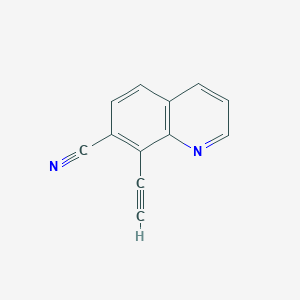

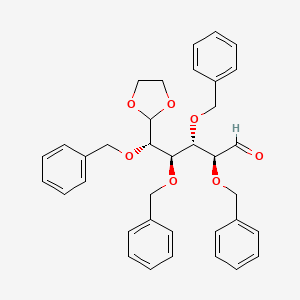
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
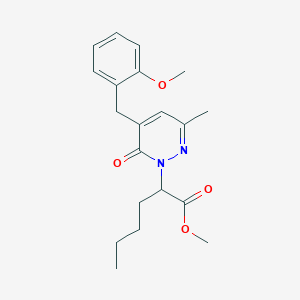
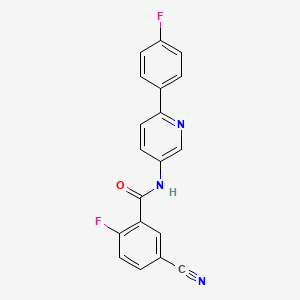

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
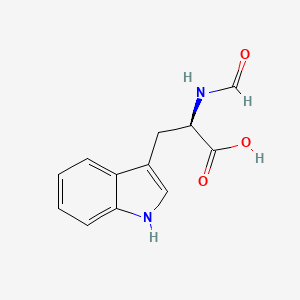

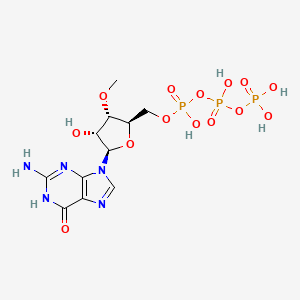
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
